Pyrido[2,3-d]pyridazine-5,8-dione

Lipophilicity Drug-likeness Physicochemical profiling

Pyrido[2,3-d]pyridazine-5,8-dione (CAS 91533-15-2) is a fused, bicyclic nitrogen-containing heterocycle characterized by a fully aromatic pyrido[2,3-d]pyridazine core bearing two carbonyl groups at the 5- and 8-positions (molecular formula C₇H₃N₃O₂; molecular weight 161.12 g/mol). It belongs to the broader class of pyridopyridazine derivatives, which have been reviewed for their multi-pharmacological profiles including antitumor, antibacterial, analgesic, diuretic, and phosphodiesterase (PDE) inhibitory activities.

Molecular Formula C7H3N3O2
Molecular Weight 161.12 g/mol
CAS No. 91533-15-2
Cat. No. B12357282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-d]pyridazine-5,8-dione
CAS91533-15-2
Molecular FormulaC7H3N3O2
Molecular Weight161.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)N=NC2=O)N=C1
InChIInChI=1S/C7H3N3O2/c11-6-4-2-1-3-8-5(4)7(12)10-9-6/h1-3H
InChIKeyZMTNWEPNFQMNAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-d]pyridazine-5,8-dione (CAS 91533-15-2): Core Scaffold Procurement Guide for Heterocyclic Chemistry and Probe Development


Pyrido[2,3-d]pyridazine-5,8-dione (CAS 91533-15-2) is a fused, bicyclic nitrogen-containing heterocycle characterized by a fully aromatic pyrido[2,3-d]pyridazine core bearing two carbonyl groups at the 5- and 8-positions (molecular formula C₇H₃N₃O₂; molecular weight 161.12 g/mol) . It belongs to the broader class of pyridopyridazine derivatives, which have been reviewed for their multi-pharmacological profiles including antitumor, antibacterial, analgesic, diuretic, and phosphodiesterase (PDE) inhibitory activities [1]. Unlike its 6,7-dihydro reduced counterpart (CAS 4430-77-7), this compound exists in the fully oxidized dione form, which confers distinct electronic properties, lower lipophilicity (LogP ~ -0.30 vs. +0.44), and a different hydrogen-bonding profile, making it a non-interchangeable starting material for applications where aromaticity and the specific redox state are critical [2].

Why Generic Pyridopyridazine Substitution Fails: The 5,8-Dione Redox State and Isomeric Form Determine Reactivity and Biological Profile


The pyridopyridazine scaffold encompasses six structural isomers, and within the pyrido[2,3-d] subset, the oxidation state at the 6,7-positions (fully aromatic dione vs. 6,7-dihydro) fundamentally alters electronic structure, tautomeric preference, and downstream reactivity [1]. The fully oxidized 5,8-dione (CAS 91533-15-2) is an electron-deficient aromatic system with limited rotatable bonds and a distinct hydrogen-bond acceptor pattern, whereas the 6,7-dihydro analog (CAS 4430-77-7) contains a hydrazide-like NH–NH unit capable of acting as both donor and acceptor [2]. These differences directly impact metal-coordination geometry, chemiluminescent efficiency, and enzyme-inhibitor binding modes. Procuring the incorrect redox partner or a regioisomeric dione (e.g., pyrido[2,3-d]pyridazine-2,8-dione derivatives) leads to divergent biological activity, as demonstrated by the transformation of a selective COX-2 inhibitor into a dual COX-1/COX-2 inhibitor upon ring closure of the 2-pyridone pattern [3].

Quantitative Differentiation Evidence for Pyrido[2,3-d]pyridazine-5,8-dione (CAS 91533-15-2) vs. Closest Analogs


Lipophilicity and Polar Surface Area Differentiation: Pyrido[2,3-d]pyridazine-5,8-dione vs. 6,7-Dihydro Analog

The fully aromatic pyrido[2,3-d]pyridazine-5,8-dione (CAS 91533-15-2) exhibits substantially lower lipophilicity compared to its 6,7-dihydro reduced form (CAS 4430-77-7). The measured LogP for CAS 91533-15-2 is -0.301, whereas the 6,7-dihydro analog has a LogP of +0.436, representing a ΔLogP of approximately 0.74 units [1]. Additionally, the polar surface area (PSA) is 71.75 Ų for the oxidized form versus 79.13 Ų for the reduced form, reflecting the loss of two hydrogen-bond donor sites upon full aromatization . This shift from a hydrazide-type donor/acceptor system to an exclusively acceptor dione system alters solubility, membrane permeability predictions, and metal-ligand coordination geometry.

Lipophilicity Drug-likeness Physicochemical profiling

Thermal Stability and Physical Form Differentiation: Aromatic Dione vs. Dihydro Form

The 6,7-dihydro form (CAS 4430-77-7) is a crystalline solid with a reported melting point of 310 °C (with decomposition) and a predicted density of 1.424 ± 0.06 g/cm³ [1]. In contrast, the fully aromatic pyrido[2,3-d]pyridazine-5,8-dione (CAS 91533-15-2) lacks explicit melting point or density data in the open literature, consistent with its higher degree of unsaturation and potentially different solid-state packing. The absence of N–H protons (hydrogen bond donor count = 0 for CAS 91533-15-2 vs. 2 for the dihydro form) eliminates the intermolecular hydrogen-bonding network that stabilizes the dihydro crystal lattice .

Thermal stability Solid-state properties Handling and storage

Electronic Spectral Properties: Calculated vs. Experimental Spectra of Pyrido[2,3-d]pyridazine Isomers

The electronic absorption spectra of pyrido[2,3-d]pyridazine and its isomer pyrido[3,4-d]pyridazine have been calculated using the Pariser-Parr-Pople (P) and RP semiempirical methods, with results validated against experimental data [1]. While this study examined the parent unsubstituted heterocycles, the methodology establishes that the [2,3-d] annelation pattern produces distinct spectral features compared to the [3,4-d] isomer due to differences in π-electron delocalization and frontier molecular orbital energies. The 5,8-dione substitution further perturbs the electronic structure by introducing two electron-withdrawing carbonyl groups in the [2,3-d] scaffold, which is predicted to red-shift the lowest-energy π→π* transition relative to the unsubstituted parent.

UV-Vis spectroscopy Electronic structure Isomer identification

Synthetic Accessibility and Positional Reactivity: The 5- and 8-Chloro Derivatives as Key Intermediates

Pyrido[2,3-d]pyridazin-5-one and -8-one have been synthesized and converted into 5- and 8-chloropyrido[2,3-d]pyridazine, which serve as pivotal intermediates for further functionalization via nucleophilic aromatic substitution [1]. Cyclization of 5- and 8-hydrazino- and 5,8-dihydrazino-pyrido[2,3-d]pyridazine with formic acid leads to novel pyrido[2,3-d]- and pyrido[3,2-d]-s-triazolo[4,3-d]pyridazine heterocyclic systems [1]. The pyrido[2,3-d]pyridazine-5,8-dione scaffold, being the fully oxidized form, provides a direct entry point to these chlorinated intermediates through established synthetic routes, whereas the dihydro analog requires additional oxidation steps (e.g., bromine in acetic acid) to access the same aromatic dione [2].

Synthetic chemistry Nucleophilic substitution Scaffold diversification

Biological Activity Spectrum Differentiation Among Pyridopyridazine Isomers

A comprehensive mini-review of pyridopyridazine derivatives documents that the six structural isomers exhibit divergent biological activities [1]. Pyrido[2,3-d]pyridazine derivatives (the scaffold bearing the 5,8-dione substitution) have been specifically developed as selective PDE4 inhibitors with good selectivity profiles and fewer undesirable side effects [1]. In contrast, pyrido[3,2-c]pyridazine derivatives show molluscicidal activity suitable for biodegradable agrochemical applications, while pyrido[2,3-c]pyridazine derivatives act as selective agonists for the benzodiazepine site of GABA-A receptors [1][2]. This isomer-dependent pharmacology means that a user seeking a PDE4-inhibitor scaffold must specifically procure the [2,3-d] isomer series.

Kinase inhibition GABA-A receptor Agrochemical lead

Chemiluminescence Efficiency: Pyrazolo-Fused Pyrido[2,3-d]pyridazine-5,8-diones vs. Luminol

1,3-Disubstituted pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyridazine-5,8(6H,7H)-diones have been synthesized and evaluated for chemiluminescence efficiency, with some derivatives found to be more efficient light producers than the gold-standard luminol [1]. The pyrido[2,3-d]pyridazine-5,8-dione core provides the essential electron-deficient aromatic framework that, upon further annulation with a pyrazole ring, enables chemiluminescent emission. The L-012 probe (8-amino-5-chloro-7-phenyl-pyrido[3,4-d]pyridazine-1,4(2H,3H)dione), a closely related [3,4-d] isomer, produces approximately 4–20 times greater chemiluminescence than luminol in the presence of peroxidase [2], demonstrating the sensitivity of chemiluminescent output to the specific annelation pattern.

Chemiluminescence ROS detection Bioanalytical probes

Procurement-Relevant Application Scenarios for Pyrido[2,3-d]pyridazine-5,8-dione (CAS 91533-15-2)


Medicinal Chemistry: PDE4/PDE5 Inhibitor Lead Optimization Using the Pre-Oxidized [2,3-d] Scaffold

For structure-activity relationship (SAR) campaigns targeting phosphodiesterase 4 or 5 inhibition, pyrido[2,3-d]pyridazine-5,8-dione (CAS 91533-15-2) provides the fully aromatic core that has been established as the active pharmacophore in multiple literature series [1]. The scaffold's low LogP (-0.30) and modest PSA (71.75 Ų) place it within favorable drug-like chemical space, and its pre-oxidized state eliminates the need for late-stage aromatization that is required when starting from the 6,7-dihydro analog [2]. Substituted pyridopyridazinones based on this core have demonstrated PDE4 IC₅₀ values as low as 5 nM in human neutrophil cytosol assays [3], validating the scaffold's suitability for lead generation.

Bioanalytical Chemistry: Synthesis of Chemiluminescent Probes for ROS Detection

The pyrido[2,3-d]pyridazine-5,8-dione scaffold is the direct synthetic precursor to fused chemiluminescent probes such as pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyridazine-5,8-diones, which have demonstrated chemiluminescence efficiency superior to luminol [4]. Researchers developing next-generation reactive oxygen species (ROS) detection probes for in vitro and in vivo imaging should select the [2,3-d] scaffold to access this specific chemiluminescent pharmacophore class, as opposed to the [3,4-d] scaffold used in the L-012 probe [5].

Synthetic Methodology: Preparation of 5- and 8-Functionalized Pyridopyridazine Building Blocks

The 5,8-dione serves as a direct precursor to 5- and 8-chloropyrido[2,3-d]pyridazine intermediates, which are versatile electrophiles for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions [6]. Researchers requiring diversifiable building blocks for parallel library synthesis should procure the pre-oxidized dione form to access these chlorinated intermediates in fewer synthetic steps compared to routes starting from the dihydro analog, as documented by Paul and Rodda (1969) [6].

Coordination Chemistry: Metal-Organic Frameworks and Lanthanide Complexes

The fully aromatic 5,8-dione scaffold has been utilized in the construction of lanthanide-organic complexes for photoluminescence sensing applications . The absence of N–H hydrogen-bond donors and the presence of three carbonyl-type hydrogen-bond acceptors (vs. two donors and three acceptors in the dihydro form) dictates different metal-coordination topologies compared to the 6,7-dihydro analog . Researchers designing luminescent metal-organic materials should procure the specific oxidation state that matches their target coordination geometry.

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